molecular formula C14H8FNO3 B2888962 4-(2-Cyano-3-fluorophenoxy)benzoic acid CAS No. 944663-07-4

4-(2-Cyano-3-fluorophenoxy)benzoic acid

Cat. No.: B2888962
CAS No.: 944663-07-4
M. Wt: 257.22
InChI Key: DDAKUCMYPGKAHA-UHFFFAOYSA-N
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Description

4-(2-Cyano-3-fluorophenoxy)benzoic acid (CAS: 195457-73-9) is a substituted benzoic acid derivative with the molecular formula C₁₃H₈ClFO₂ and a molar mass of 250.65 g/mol . Its structure consists of a benzoic acid backbone linked via an ether group to a phenyl ring substituted with a cyano (-CN) group at the 2-position and a fluorine (-F) atom at the 3-position.

Properties

IUPAC Name

4-(2-cyano-3-fluorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-12-2-1-3-13(11(12)8-16)19-10-6-4-9(5-7-10)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAKUCMYPGKAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-3-fluorophenoxy)benzoic acid typically involves the reaction of 2-cyano-3-fluorophenol with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyano-3-fluorophenoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Cyano-3-fluorophenoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyano-3-fluorophenoxy)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize, targeting specific molecular pathways or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(4-Fluorophenoxy)benzoic Acid (CAS: 129623-61-6)
  • Molecular Formula : C₁₃H₉FO₃ .
  • Key Differences: The fluorine atom is located at the para-position of the phenoxy ring, and the cyano group is absent.
  • Impact: The para-fluorine exerts a moderate electron-withdrawing effect, slightly increasing the acidity of the benzoic acid moiety compared to unsubstituted analogs.
4-(3-Chloro-4-fluorophenyl)benzoic Acid
  • Molecular Formula : C₁₃H₈ClFO₂ .
  • Key Differences: Replaces the cyano group with a chlorine atom at the 3-position.
  • Impact: Chlorine, being less electron-withdrawing than cyano, results in lower acidity (higher pKa) for the benzoic acid group. Enhanced lipophilicity due to chlorine may improve membrane permeability in biological systems compared to the cyano analog .

Functional Group Variations

4-(2-Amino-3-fluorophenyl)benzoic Acid
  • Key Differences: Substitutes the cyano group with an amino (-NH₂) group.
  • Impact: The electron-donating amino group decreases acidity and introduces hydrogen-bonding capabilities, altering solubility in polar solvents. Potential for divergent biological activity, such as targeting enzyme active sites requiring hydrogen-bond donors .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Molecular Formula : C₉H₈O₄ .
  • Key Differences: Features a catechol (3,4-dihydroxyphenyl) group and an acrylic acid chain instead of a substituted phenoxy-benzoic acid structure.
  • Impact: The dihydroxy groups confer strong antioxidant activity, unlike the electron-withdrawing substituents in 4-(2-cyano-3-fluorophenoxy)benzoic acid. Lower thermal stability due to the unsaturated acrylic chain compared to the rigid benzoic acid backbone .

Structural Analogues in Heterocyclic Systems

Triazine-Based Benzoic Acid Derivatives
  • Example: 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid .
  • Key Differences : Incorporates a triazine ring, introducing multiple sites for substitution and π-π stacking interactions.
  • Impact :
    • The triazine core enhances planarity and may improve binding to aromatic protein pockets.
    • Increased molecular weight and complexity reduce solubility compared to simpler benzoic acid derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties/Applications
This compound C₁₃H₈ClFO₂ 2-CN, 3-F, phenoxy-benzoic acid 250.65 High acidity, pharmaceutical intermediates
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 4-F, phenoxy-benzoic acid 244.21 Moderate reactivity, materials science
4-(3-Chloro-4-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 3-Cl, 4-F, benzoic acid 250.65 Lipophilic, agrochemical applications
Caffeic acid C₉H₈O₄ 3,4-di-OH, acrylic acid 180.16 Antioxidant, dietary supplements

Biological Activity

4-(2-Cyano-3-fluorophenoxy)benzoic acid, a compound with the CAS number 944663-07-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid moiety substituted with a cyano and fluorophenoxy group. This structural configuration is believed to contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings regarding its biological activity.

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). The results demonstrated varying degrees of cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%:

Cell Line IC50 Value (µg/mL) Remarks
HCT1166.76Highly potent
A549193.93Moderate activity

The compound showed a stronger effect on HCT116 cells compared to A549 cells, suggesting selectivity towards certain cancer types .

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells. Key apoptotic markers such as Bax and p53 were upregulated, while anti-apoptotic markers like Bcl-2 were downregulated upon treatment. This suggests that the compound may promote cell death through the intrinsic apoptotic pathway .

Case Studies

  • Study on Colon Cancer Cells : In a controlled experiment, HCT116 cells treated with 6.76 µg/mL of the compound exhibited a significant increase in apoptotic markers after 48 hours. Flow cytometry analysis indicated that the compound caused cell cycle arrest at the G1/S phase, leading to enhanced apoptosis compared to untreated controls .
  • Comparative Analysis with Standard Treatments : When compared to standard chemotherapeutics like 5-fluorouracil, this compound demonstrated superior potency against HCT116 cells, highlighting its potential as an effective therapeutic agent .

Potential Therapeutic Applications

Given its potent cytotoxic effects and ability to induce apoptosis in cancer cells, this compound may hold promise as a candidate for further development in cancer therapy. Its selective action against specific cancer types could lead to targeted treatments with reduced side effects compared to conventional chemotherapy.

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